molecular formula C18H13ClN2OS B3158784 N-(3-chlorophenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide CAS No. 860611-33-2

N-(3-chlorophenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide

Cat. No.: B3158784
CAS No.: 860611-33-2
M. Wt: 340.8 g/mol
InChI Key: CQPGPQGNHNJBNC-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This particular compound features a thieno[2,3-b]indole core, which is a fused heterocyclic system, and a carboxamide functional group, making it a molecule of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide typically involves the construction of the thieno[2,3-b]indole core followed by the introduction of the carboxamide group. One common method includes:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and automated systems for the amide coupling reaction to enhance efficiency and scalability.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(3-chlorophenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

  • N-(3-chlorophenyl)-1H-indole-2-carboxamide
  • N-(3-chlorophenyl)-8-methyl-1H-indole-2-carboxamide
  • N-(3-chlorophenyl)-8-methyl-8H-thieno[3,2-b]indole-2-carboxamide

Comparison:

Properties

IUPAC Name

N-(3-chlorophenyl)-4-methylthieno[2,3-b]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2OS/c1-21-15-8-3-2-7-13(15)14-10-16(23-18(14)21)17(22)20-12-6-4-5-11(19)9-12/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPGPQGNHNJBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101171592
Record name N-(3-Chlorophenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101171592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860611-33-2
Record name N-(3-Chlorophenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860611-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Chlorophenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101171592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-chlorophenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide
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N-(3-chlorophenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide
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N-(3-chlorophenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide
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N-(3-chlorophenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide
Reactant of Route 5
N-(3-chlorophenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide
Reactant of Route 6
N-(3-chlorophenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide

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